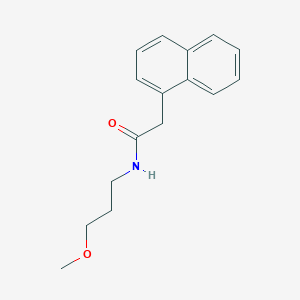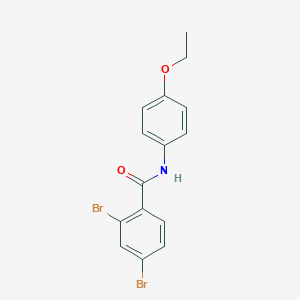
2,4-dibromo-N-(4-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-N-(4-ethoxyphenyl)benzamide, also known as DEET, is a widely used insect repellent that has been in use for over 60 years. It was first developed by the U.S. Army in the 1940s for use by soldiers in tropical regions. Since then, it has become a popular ingredient in many commercial insect repellents.
Wirkmechanismus
The exact mechanism of action of 2,4-dibromo-N-(4-ethoxyphenyl)benzamide is not fully understood, but it is believed to work by interfering with the insect’s ability to detect odors and other cues that attract them to humans. It may also act as a repellent by masking the scent of human skin.
Biochemical and Physiological Effects:
2,4-dibromo-N-(4-ethoxyphenyl)benzamide has been shown to have low toxicity in humans when used as directed. However, it can cause skin irritation and other allergic reactions in some individuals. It has also been shown to have some neurotoxic effects in animals, although the significance of these effects in humans is not clear.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dibromo-N-(4-ethoxyphenyl)benzamide is a widely used and well-studied insect repellent that can be easily incorporated into laboratory experiments. Its effectiveness in repelling insects makes it a useful tool for studying insect behavior and ecology. However, its potential toxicity and other side effects must be taken into account when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2,4-dibromo-N-(4-ethoxyphenyl)benzamide and other insect repellents. Some possible areas of study include:
- Developing new and more effective insect repellents that are less toxic and have fewer side effects.
- Investigating the ecological and evolutionary effects of insect repellents on insect populations.
- Studying the effects of insect repellents on non-target organisms, such as birds and fish.
- Exploring the potential use of insect repellents in agriculture and other industries.
- Investigating the mechanisms of action of insect repellents and how they interact with insect sensory systems.
Conclusion:
2,4-dibromo-N-(4-ethoxyphenyl)benzamide, or 2,4-dibromo-N-(4-ethoxyphenyl)benzamide, is a widely used insect repellent that has been in use for over 60 years. It is highly effective against a wide range of insect species, including those that transmit diseases such as malaria and Zika virus. While it has some potential side effects, it is generally considered safe for use by humans when used as directed. There are many potential future directions for research on 2,4-dibromo-N-(4-ethoxyphenyl)benzamide and other insect repellents, including developing new and more effective repellents and studying their ecological and evolutionary effects.
Synthesemethoden
The synthesis of 2,4-dibromo-N-(4-ethoxyphenyl)benzamide involves the reaction of 2,4-dibromobenzoyl chloride with 4-ethoxyaniline in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4-dibromo-N-(4-ethoxyphenyl)benzamide has been extensively studied for its effectiveness in repelling insects, particularly mosquitoes. It has been shown to be highly effective against a wide range of insect species, including those that transmit diseases such as malaria, dengue fever, and Zika virus.
Eigenschaften
Molekularformel |
C15H13Br2NO2 |
|---|---|
Molekulargewicht |
399.08 g/mol |
IUPAC-Name |
2,4-dibromo-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Br2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
ANXLAEAJFGJCKT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



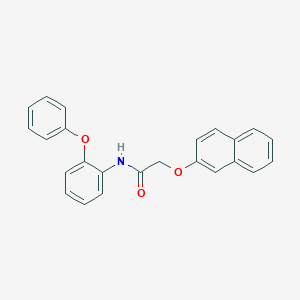
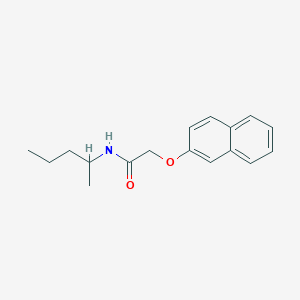
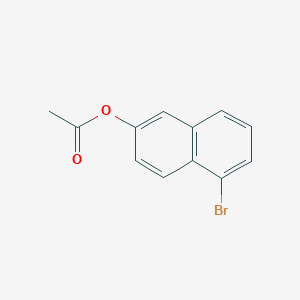
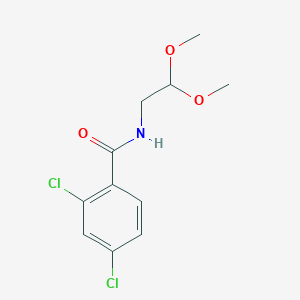

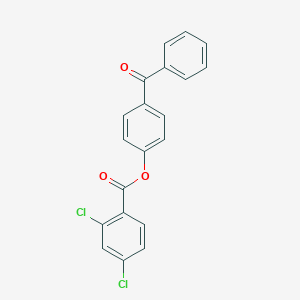
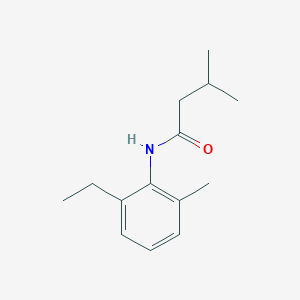
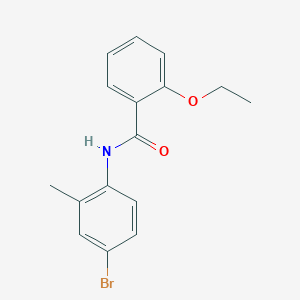
![N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)

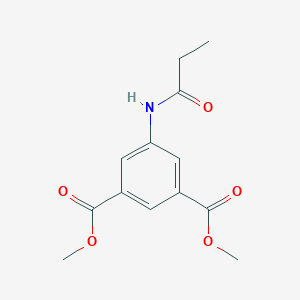
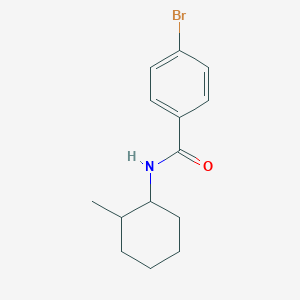
![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
